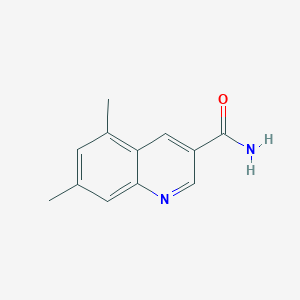
5,7-Dimethylquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethylquinoline-3-carboxamide is a quinoline derivative known for its diverse biological and chemical properties. Quinoline derivatives are significant in heterocyclic chemistry due to their presence in various natural and synthetic compounds. These compounds exhibit a wide range of biological activities, making them valuable in medicinal chemistry and other scientific fields .
Métodos De Preparación
The synthesis of 5,7-Dimethylquinoline-3-carboxamide typically involves the amidation of 5,7-dimethylquinoline-3-carboxylic acid. One common method is the microwave-assisted synthesis, which has been shown to be efficient and effective. This method involves the reaction of 5,7-dimethylquinoline-3-carboxylic acid with an amine under microwave irradiation, resulting in the formation of the desired carboxamide . Industrial production methods may vary, but they generally follow similar principles, utilizing optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
5,7-Dimethylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group, using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced by other groups.
Aplicaciones Científicas De Investigación
5,7-Dimethylquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Mecanismo De Acción
The mechanism of action of 5,7-Dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as cholesteryl ester transfer protein (CETP), which plays a role in lipid metabolism . The compound may also interact with other proteins and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
5,7-Dimethylquinoline-3-carboxamide can be compared to other quinoline derivatives, such as:
4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are used in drug development.
Quinoline-3-carboxamide derivatives: Similar to this compound, these compounds are investigated for their potential as CETP inhibitors and anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from other quinoline derivatives.
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
5,7-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-7-3-8(2)10-5-9(12(13)15)6-14-11(10)4-7/h3-6H,1-2H3,(H2,13,15) |
Clave InChI |
WIJZWCZCTUGUHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C(C=NC2=C1)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















